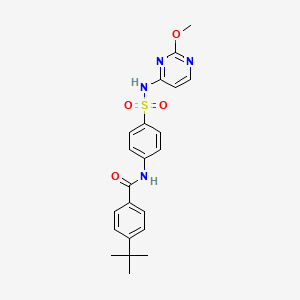![molecular formula C17H15Cl2F3N2O2S B2790413 1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine CAS No. 670272-40-9](/img/structure/B2790413.png)
1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine binds to the 5-HT1B and 5-HT2C receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. By activating these receptors, this compound increases the levels of serotonin in the brain, leading to a feeling of euphoria and relaxation.
Biochemical and physiological effects:
This compound has been shown to have a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause pupil dilation, nausea, and vomiting. Long-term use of this compound has been associated with neurological damage and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine has been used in a variety of lab experiments to study its effects on the central nervous system. Its ability to selectively target the 5-HT1B and 5-HT2C receptors makes it a useful tool for studying the role of these receptors in the regulation of mood and behavior. However, its potential for neurotoxicity and cognitive impairment limits its use in long-term studies.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine and its potential use in the treatment of depression and anxiety disorders. Additionally, more studies are needed to investigate the long-term effects of this compound on the central nervous system and cognitive function.
In conclusion, this compound is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. Its ability to selectively target the 5-HT1B and 5-HT2C receptors makes it a useful tool for studying the role of these receptors in the regulation of mood and behavior. However, its potential for neurotoxicity and cognitive impairment limits its use in long-term studies. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of depression and anxiety disorders.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine involves the reaction of 1-(3,4-Dichlorophenyl)piperazine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O2S/c18-15-5-4-13(11-16(15)19)23-6-8-24(9-7-23)27(25,26)14-3-1-2-12(10-14)17(20,21)22/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMNZJWTYMFZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2790331.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2790332.png)



![N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2790343.png)
![Methyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2790345.png)
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanimidoyl chloride](/img/structure/B2790346.png)
![N~4~-(4-fluorophenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2790347.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2790350.png)

![1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2790352.png)
